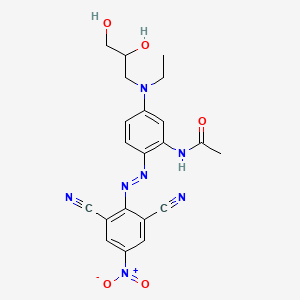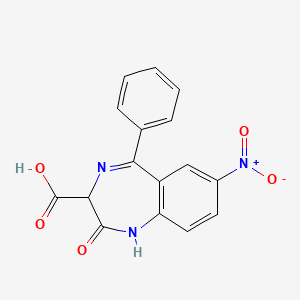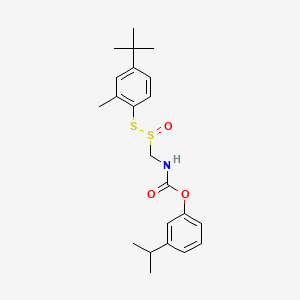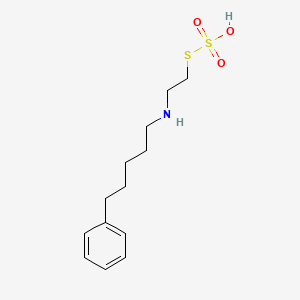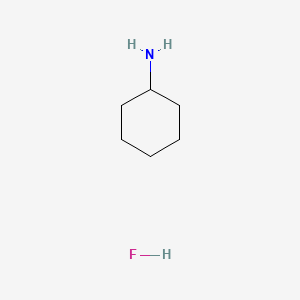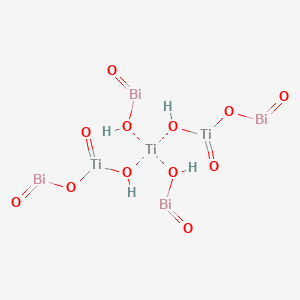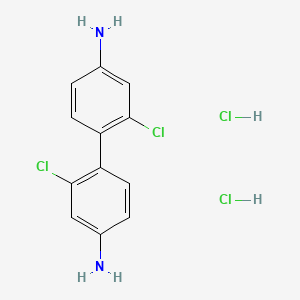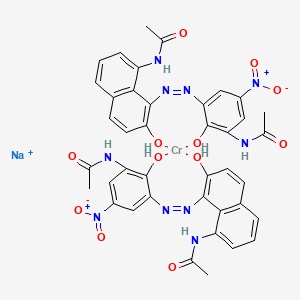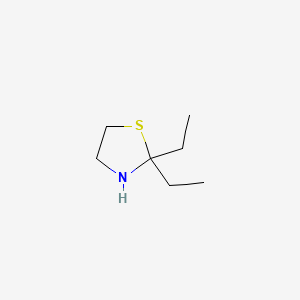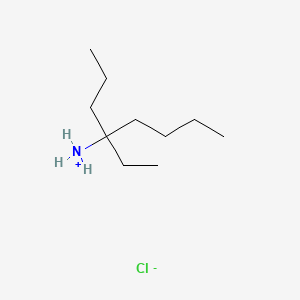
Benzoic acid, 3,4,5-trimethoxy-, 4-(4-phenyl-1-piperazinyl)butyl ester, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 3,4,5-trimethoxy-, 4-(4-phenyl-1-piperazinyl)butyl ester, dihydrochloride is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with three methoxy groups and a butyl ester linked to a phenyl-piperazine moiety. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the solubility and stability of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,4,5-trimethoxy-, 4-(4-phenyl-1-piperazinyl)butyl ester, dihydrochloride typically involves multiple steps. One common approach starts with the methylation of gallic acid to produce 3,4,5-trimethoxybenzoic acid . This intermediate is then esterified with 4-(4-phenyl-1-piperazinyl)butanol under acidic conditions to form the desired ester. The final step involves the conversion of the ester to its dihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and purification systems. The use of catalysts and controlled reaction conditions ensures the efficient production of the compound.
化学反応の分析
Types of Reactions
Benzoic acid, 3,4,5-trimethoxy-, 4-(4-phenyl-1-piperazinyl)butyl ester, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl-piperazine moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of 3,4,5-trihydroxybenzoic acid derivatives.
Reduction: Formation of 3,4,5-trimethoxybenzyl alcohol derivatives.
Substitution: Formation of halogenated phenyl-piperazine derivatives.
科学的研究の応用
Benzoic acid, 3,4,5-trimethoxy-, 4-(4-phenyl-1-piperazinyl)butyl ester, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of dyes, inks, and photographic developers.
作用機序
The mechanism of action of benzoic acid, 3,4,5-trimethoxy-, 4-(4-phenyl-1-piperazinyl)butyl ester, dihydrochloride involves its interaction with specific molecular targets. The phenyl-piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxy groups may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3,4,5-Trimethoxybenzoic acid: A simpler analog lacking the phenyl-piperazine moiety.
Methyl 3,4,5-trimethoxybenzoate: An ester derivative with a methyl group instead of the butyl ester.
4-(4-Phenyl-1-piperazinyl)butanol: The alcohol precursor used in the synthesis of the target compound
Uniqueness
The unique combination of the benzoic acid core with the phenyl-piperazine moiety and the butyl ester linkage distinguishes benzoic acid, 3,4,5-trimethoxy-, 4-(4-phenyl-1-piperazinyl)butyl ester, dihydrochloride from its analogs. This structure imparts specific chemical and biological properties, making it valuable for diverse research applications.
特性
CAS番号 |
5914-66-9 |
|---|---|
分子式 |
C24H34Cl2N2O5 |
分子量 |
501.4 g/mol |
IUPAC名 |
4-(4-phenylpiperazin-1-yl)butyl 3,4,5-trimethoxybenzoate;dihydrochloride |
InChI |
InChI=1S/C24H32N2O5.2ClH/c1-28-21-17-19(18-22(29-2)23(21)30-3)24(27)31-16-8-7-11-25-12-14-26(15-13-25)20-9-5-4-6-10-20;;/h4-6,9-10,17-18H,7-8,11-16H2,1-3H3;2*1H |
InChIキー |
WYVCERJDNQGFIK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCCCN2CCN(CC2)C3=CC=CC=C3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13757410.png)
